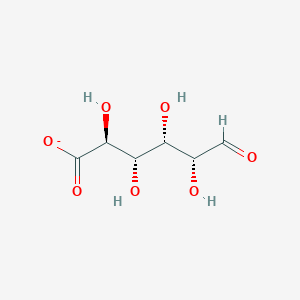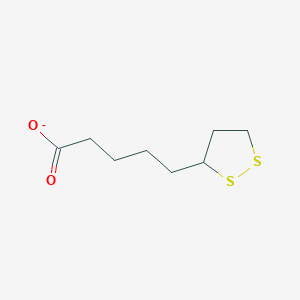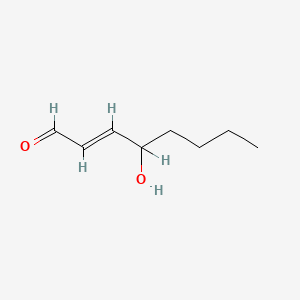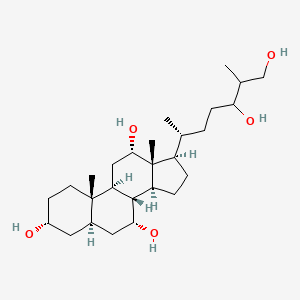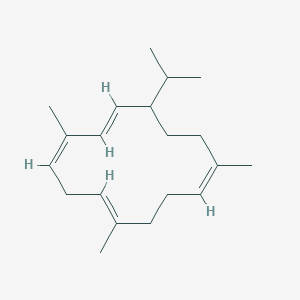
Cembrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cembrene is a cembrane diterpenoid.
Wissenschaftliche Forschungsanwendungen
Chemistry and Structure
- Cembrene, a macrocyclic diterpene hydrocarbon with four double bonds, is an elementary tetraene derivable from geranyl-geranyl pyrophosphate. It's a focus for synthetic organic chemistry due to its skeletal and stereoisomerical complexity (Kato et al., 1976).
- This compound-A and mukulol, two diterpenoids, are related in structure and biogenesis. This compound-A, specifically, is one of the simplest cembrane derivatives (Patil et al., 1972).
Biological Applications
- This compound-A's role as a termite trail pheromone has been examined, showing it to act as a general orientation pheromone for termites, with potential recruitment properties at high concentrations (Hall & Traniello, 1985).
- In another study, this compound diterpenoids exhibited anti-proliferative activities against various human tumor cell lines, indicating potential for cancer research. Molecular docking studies suggested interactions with epidermal growth factor receptor (EGFR), important in human cancer occurrence (Hegazy et al., 2017).
Chemical Synthesis and Analysis
- Synthetic methods for this compound and its derivatives are a significant area of study. Various approaches have been developed for constructing the this compound skeleton and its analogs, highlighting the compound's complexity and synthetic challenge (Takayanagi et al., 1978).
- Conformational analysis of this compound, using computational and NMR methods, provides insights into its solution structure, which aids in understanding its reactivity and interaction potential (Müller et al., 1994).
Eigenschaften
Molekularformel |
C20H32 |
|---|---|
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
(1E,3Z,6E,10E)-3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3/b14-12+,17-8+,18-10-,19-11+ |
InChI-Schlüssel |
DMHADBQKVWXPPM-HPKGDXISSA-N |
Isomerische SMILES |
C/C/1=C\CC/C(=C/C/C=C(\C=C\C(CC1)C(C)C)/C)/C |
Kanonische SMILES |
CC1=CCCC(=CCC=C(C=CC(CC1)C(C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




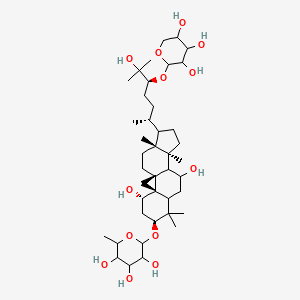
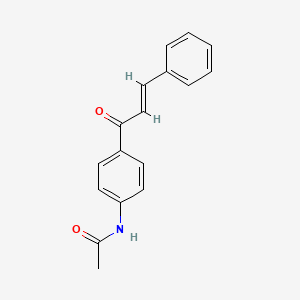
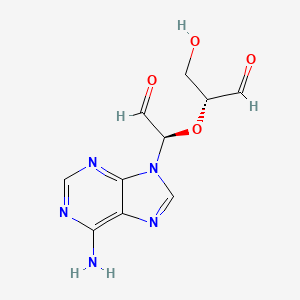
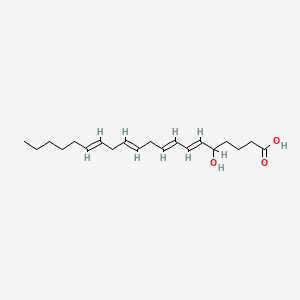
![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)
![2-[8-Acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl]acetic acid](/img/structure/B1233594.png)
